molecular formula C28H34N4O11 B12294144 H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

Cat. No.: B12294144
M. Wt: 602.6 g/mol
InChI Key: BAAVRTJSLCSMNM-UHFFFAOYSA-N
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Description

Tyrosyl-glutamyl-tyrosyl-glutamic acid is a peptide composed of the amino acids tyrosine and glutamic acid. This compound is an incomplete breakdown product of protein digestion or protein catabolism. It is known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Properties

Molecular Formula

C28H34N4O11

Molecular Weight

602.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H34N4O11/c29-19(13-15-1-5-17(33)6-2-15)25(39)30-20(9-11-23(35)36)26(40)32-22(14-16-3-7-18(34)8-4-16)27(41)31-21(28(42)43)10-12-24(37)38/h1-8,19-22,33-34H,9-14,29H2,(H,30,39)(H,31,41)(H,32,40)(H,35,36)(H,37,38)(H,42,43)

InChI Key

BAAVRTJSLCSMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-glutamyl-tyrosyl-glutamic acid typically involves the stepwise coupling of the amino acids tyrosine and glutamic acid. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of tyrosyl-glutamyl-tyrosyl-glutamic acid may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield of the desired peptide. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-glutamyl-tyrosyl-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Tyrosyl-glutamyl-tyrosyl-glutamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tyrosyl-glutamyl-tyrosyl-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosyl-glutamyl-tyrosyl-glutamic acid is unique due to its specific sequence and the presence of both tyrosine and glutamic acid residues. This combination allows it to participate in diverse chemical reactions and interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH, a synthetic peptide composed of tyrosine (Tyr) and glutamic acid (Glu), has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a dipeptide featuring two tyrosine residues and two glutamic acid residues. The presence of these amino acids contributes to its unique biochemical properties. Tyrosine is known for its role in neurotransmitter synthesis and antioxidant activity, while glutamic acid is crucial for cellular signaling and neurotransmission.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The tyrosine residues can scavenge free radicals, thereby protecting cells from oxidative stress. Studies indicate that peptides with tyrosine exhibit significant antioxidant properties, which may be beneficial in preventing cellular damage associated with various diseases .
  • Neurotransmitter Modulation : Tyrosine is a precursor for dopamine and norepinephrine, suggesting that this peptide could influence mood and cognitive functions through modulation of neurotransmitter levels.
  • Enzyme Inhibition : Research indicates that peptides similar to this compound may inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity IC50 Value (µg/mL) Reference
Antioxidant (DPPH assay)80.66 - 150.44
AChE Inhibition102.50 - 572.04
BChE Inhibition75.12 - 1257.49
Neuroprotective EffectsN/A

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in a model of oxidative stress-induced neuronal damage. The peptide demonstrated a significant reduction in cell death and maintained mitochondrial integrity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antioxidant Properties : In vitro assays revealed that the compound effectively scavenged reactive oxygen species (ROS), with an IC50 value comparable to established antioxidants like ascorbic acid. This highlights its potential application in formulations aimed at reducing oxidative stress-related damage.
  • Enzyme Inhibition Studies : Research on enzyme kinetics showed that this compound inhibited AChE with varying potency across different concentrations, indicating its potential use in treating conditions like Alzheimer's disease where AChE activity is elevated.

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